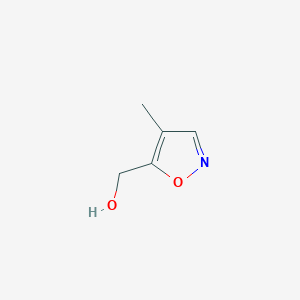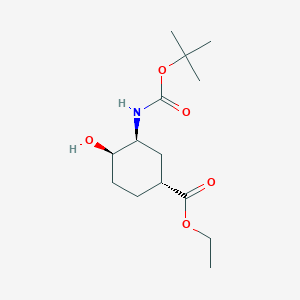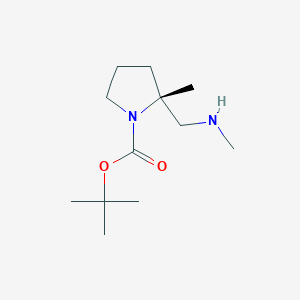
(4-Methylisoxazol-5-YL)methanol
Descripción general
Descripción
(4-Methylisoxazol-5-YL)methanol is a chemical compound with the molecular formula C5H7NO2 . It has a molecular weight of 113.11 g/mol .
Synthesis Analysis
The synthesis of This compound involves a multi-step reaction . The first step involves the reaction of hydroxylamine hydrochloride with sulfuric acid in ethanol at 85°C. The second step involves the reaction with lithium aluminium tetrahydride in diethyl ether for 2 hours at a temperature between 0 and 20°C in an inert atmosphere .
Molecular Structure Analysis
The molecular structure of This compound can be represented by the SMILES string CC1=CON=C1CO .
Physical And Chemical Properties Analysis
This compound is a solid compound . Its molecular formula is C5H7NO2 and it has a molecular weight of 113.11 g/mol .
Aplicaciones Científicas De Investigación
Chemical Synthesis and Biological Activity : Novel comenic acid derivatives containing isoxazole and isothiazole moieties were synthesized using methanol. These derivatives, in combination with antitumor drugs, showed a synergetic effect in brain tumors chemotherapy (Kletskov et al., 2018).
Synthesis of Novel Compounds : The synthesis of novel S-Glucosides containing 5-Methylisoxazole substituted 1,2,4-Triazole was achieved, highlighting the potential of 5-Methylisoxazole in creating new chemical entities (Chao & Wang, 2013).
Cytotoxic Activity : Research on the synthesis of novel 5-(3-alkylquinolin-2-yl)-3-aryl isoxazole derivatives revealed potent cytotoxicity against various human cancer cell lines, indicating the potential use of these derivatives in cancer treatment (Rao et al., 2014).
Spectroscopic Studies : Studies on molecular aggregation in compounds containing 5-Methylisoxazole revealed insights into their interaction and aggregation processes in various solvents, which is significant for understanding their chemical behavior (Matwijczuk et al., 2016).
Photolysis Research : Research on the photolysis of 3-Hydroxyisoxazoles, including 3-hydroxy-5-methylisoxazole, provided insights into their stability and reaction products under certain light conditions, which is important for their applications in photochemistry (Nakagawa et al., 1974).
Environmental Synthesis and Anti-Inflammatory Activity : The environmentally benign synthesis of novel 6-methylisoxazolo[5,4-d]isoxazol-3-yl-aryl-methanones and their assessment for anti-inflammatory activity highlighted the therapeutic potential of these compounds (Rajanarendar et al., 2015).
Synthesis of Selective COX-2 Inhibitors : The synthesis of (1-benzyl-2-(methylsulfonyl)-1h-imidazol-5-yl) methanol as a selective COX-2 inhibitor demonstrated the potential of this compound in developing safer anti-inflammatory drugs (Tabatabai et al., 2012).
Direcciones Futuras
Isoxazole compounds, such as (4-Methylisoxazol-5-YL)methanol, are commonly found in many commercially available drugs . Given their significance, there is an ongoing interest in developing new eco-friendly synthetic strategies for isoxazole synthesis . This suggests that This compound and similar compounds may continue to be areas of interest in future research and development efforts.
Propiedades
IUPAC Name |
(4-methyl-1,2-oxazol-5-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO2/c1-4-2-6-8-5(4)3-7/h2,7H,3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHIUTIQMBNSEBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(ON=C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[(2R)-4,4-difluoro-1-methylpyrrolidin-2-yl]methanol](/img/structure/B1404980.png)

![2,4-dichloro-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1404985.png)
![5-Bromo-pyrrolo[2,1-F][1,2,4]triazine](/img/structure/B1404988.png)
![methyl (1R,2S,5S)-rel-3-azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride](/img/structure/B1404989.png)
![1-Boc-6-hydroxy-1-azaspiro[3.3]heptane](/img/structure/B1404992.png)
![2-Thiaspiro[3.3]heptan-6-amine](/img/structure/B1404994.png)

![Ethyl 6-bromoimidazo[1,5-A]pyridine-1-carboxylate](/img/structure/B1404996.png)


![Methyl 6,6-difluorospiro[3.3]heptane-2-carboxylate](/img/structure/B1404999.png)
